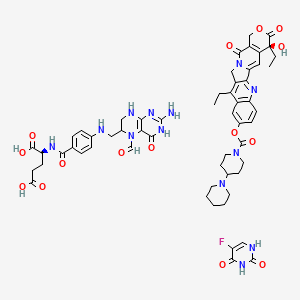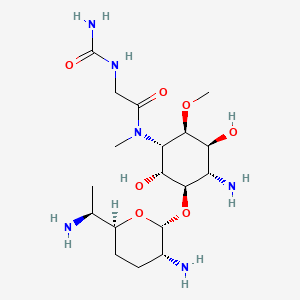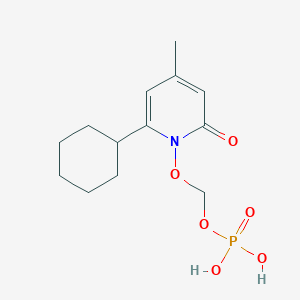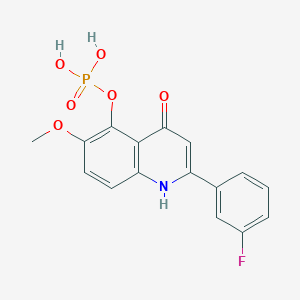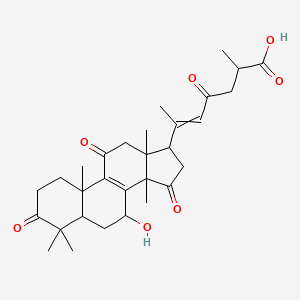
Ganoderenic Acid D
Übersicht
Beschreibung
Ganoderenic Acid D is a natural product found in Gloeophyllum odoratum . It is a triterpene identified from the effective compounds of Ganoderma lucidum extract (GLE) . It is the major active component of Ganoderma lucidum .
Synthesis Analysis
The biosynthesis of Ganoderenic Acid D has been studied in engineered yeast . The elucidation of its biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .Molecular Structure Analysis
The molecular formula of Ganoderenic Acid D is C30H40O7 . The exact mass is 512.28 and the molecular weight is 512.643 . The structure of Ganoderenic Acid D contains total 80 bond(s); 40 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 7 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 4 ketone(s) .Chemical Reactions Analysis
The physicochemical properties of Ganoderenic Acid D were characterized by transmission electron microscopy, dynamic light scattering, X-ray powder diffraction, and Fourier transform infrared spectroscopy .Physical And Chemical Properties Analysis
The computed properties of Ganoderenic Acid D include a molecular weight of 512.6 g/mol, XLogP3-AA of 2, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 5, Exact Mass of 512.27740361 g/mol, Monoisotopic Mass of 512.27740361 g/mol, Topological Polar Surface Area of 126 Ų, Heavy Atom Count of 37, Formal Charge of 0, and Complexity of 1170 .Wissenschaftliche Forschungsanwendungen
Pharmacology
Ganoderenic Acid D is one of the important secondary metabolites acquired from Ganoderma lucidum . It has a wide range of pharmacological activities and therapeutic effects on human ailments . It is a triterpene with four cyclic and two linear isoprenes and products of the mevalonate pathway .
Biotechnology
Ganoderenic Acid D exhibits significant pharmacological activities such as inhibition of histamine release, inhibition of cholesterol synthesis, antihypertensive, antitumor, and anti-human immunodeficiency virus (HIV) . Submerged fermentation of G. lucidum is viewed as a promising technology for production of Ganoderenic Acid D .
Cancer Research
Ganoderenic Acid D inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It’s used in research to understand its potential applications in cancer treatment .
Nanotechnology
Ganoderenic Acid D, extracted from the Chinese herb Ganoderma lucidum, was loaded onto a graphene oxide-polyethylene glycol-anti-epidermal growth factor receptor (GO-PEG-EGFR) carrier to develop a targeting antitumor nanocomposite (GO-PEG@GAD) . This shows its potential application in the field of nanotechnology .
Safety And Hazards
The safety data sheet for Ganoderenic Acid D advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,32H,8-9,11-14H2,1-7H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWQYLZHPPFHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316109 | |
| Record name | Ganoderenic acid d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76378890 | |
CAS RN |
100665-43-8 | |
| Record name | Ganoderenic acid d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100665-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderenic acid d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



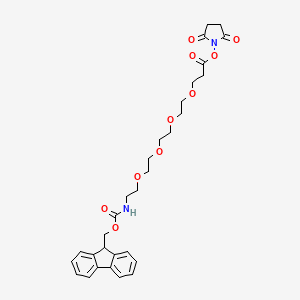
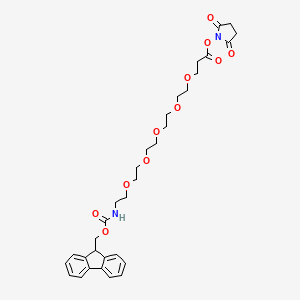
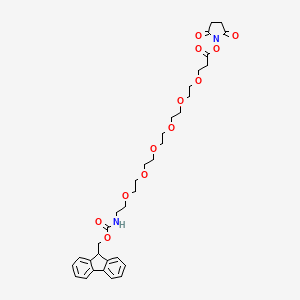

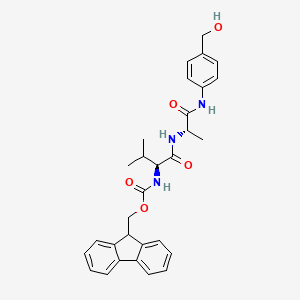
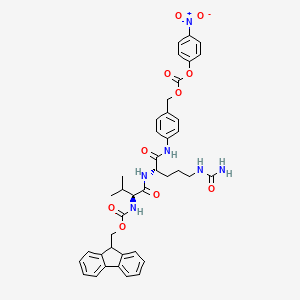
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)

